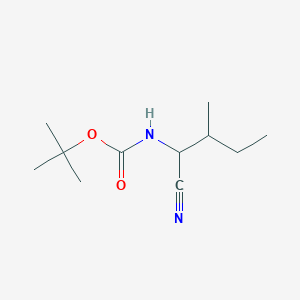

Boc-L-Ile-nitrile

Vue d'ensemble

Description

Méthodes De Préparation

Boc-L-Ile-nitrile can be synthesized through various methods. One common approach involves the catalytic reduction of nitriles using nickel boride in combination with sodium borohydride . This method is environmentally benign and tolerates air and moisture, although the yield may sometimes be moderate . Another method involves solid-phase peptide synthesis (SPPS), where the Boc/Bzl strategy is employed for temporary and permanent functional group protection .

Analyse Des Réactions Chimiques

Boc-L-Ile-nitrile undergoes several types of chemical reactions, including:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.

Nucleophilic Addition: It reacts with Grignard reagents to form ketones.

Common reagents used in these reactions include thionyl chloride, phosphorus pentoxide, and diisobutylaluminum hydride . The major products formed from these reactions are carboxylic acids, primary amines, and ketones .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Based Peptide Synthesis

Boc-L-Ile-nitrile is utilized in Fmoc-based peptide synthesis, which is a widely adopted method for constructing peptides. The compound serves as a key building block in the formation of peptide chains through amide bond formation. This method allows for the incorporation of various amino acids and modifications, enabling the synthesis of complex peptide libraries that can be screened for biological activity .

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Fmoc-Based | Versatile, allows for multiple modifications | Requires careful handling of protecting groups |

| Boc-Based | Simpler deprotection steps | Less flexible in terms of modifications |

Drug Discovery

Stabilization of Peptide Structures

In drug discovery, this compound has shown promise in stabilizing peptide structures through the formation of cyclic peptides. These cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. For instance, stapled peptides derived from this compound have been explored for their ability to inhibit protein-protein interactions (PPIs), which are crucial targets in cancer therapy .

Case Study: ALRN-6954

ALRN-6954 is an example of an all-hydrocarbon stapled α-helical peptide that utilizes similar methodologies to those involving this compound. This compound has demonstrated efficacy in inhibiting the p53-MDM2/MDMX interactions, highlighting the potential of using such modified peptides in therapeutic applications .

Prebiotic Chemistry

Synthesis of Amino Acids

Recent research indicates that aminonitriles like this compound can be converted into amino acids through various chemical reactions. This process is significant in prebiotic chemistry as it provides insights into the origins of life and the formation of proteinogenic amino acids under prebiotic conditions. The ability to synthesize amino acids from simple precursors could elucidate pathways that might have led to the emergence of life on Earth .

Table 2: Reactions Involving this compound

| Reaction Type | Outcome |

|---|---|

| Hydrolysis | Formation of corresponding amino acid |

| Chemoselective ligation | Production of N-capped peptides |

| One-pot elongation cycles | High yields of peptide synthesis |

Nanotechnology and Material Science

This compound has also been explored in nanotechnology applications, particularly in the formation of nanostructures from peptide-based materials. These materials can self-assemble into various morphologies such as fibers and hydrogels, which are useful in drug delivery systems and tissue engineering .

Mécanisme D'action

The mechanism of action of Boc-L-Ile-nitrile involves its interaction with molecular targets and pathways. For instance, nitrile-containing compounds can enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance . The nitrile group is an important functional group that can interact with various enzymes and receptors, leading to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Boc-L-Ile-nitrile can be compared with other nitrile-containing compounds such as cyanoglycosides, cyanolipids, ricinine, and phenylacetonitrile . These compounds share similar chemical properties but differ in their biological activities and applications. This compound is unique due to its specific use in pharmaceutical testing and as a reference standard .

Activité Biologique

Boc-L-Ile-nitrile, also known as (1-Cyano-2-methylbutyl)carbamic acid tert-butyl ester, is a nitrile-containing compound that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential applications in medicine and industry.

This compound operates through several key mechanisms:

- Target Interaction : The nitrile group enhances binding affinity to biological targets, which is crucial for the efficacy of pharmaceutical agents. Nitriles have been shown to improve the pharmacokinetic profiles of parent drugs and reduce drug resistance .

- Enzyme Interactions : It interacts with various nitrile metabolizing enzymes such as aldoxime dehydratase, hydroxynitrile lyase, nitrilase, nitrile hydratase, and amidase. These enzymes catalyze the hydrolysis of nitriles to yield carboxylic acids, which are often biologically active .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Metabolic Pathways : It participates in metabolic processes mediated by nitrile metabolizing enzymes. The hydrolysis reaction leads to the formation of products that can be utilized by cells for growth and energy .

- Cellular Effects : While the precise cellular effects of this compound are still under investigation, it is known that nitriles can serve as nitrogen sources for bacterial growth, indicating a potential role in microbial metabolism .

Pharmacological Applications

This compound has significant implications in pharmacology:

- Drug Development : It serves as a building block in organic synthesis and is used as a reference standard in drug testing. Its ability to enhance the activity of lead compounds makes it a valuable asset in medicinal chemistry .

- Inhibition Studies : Research has indicated that dipeptide nitriles similar to this compound can inhibit cathepsins (a family of cysteine proteases), which are implicated in various diseases including cancer and inflammation. Structure-activity relationship studies have shown that modifications at specific positions significantly affect inhibitory potency .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other nitrile-containing compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyanoglycosides | Antifungal, antibacterial | Derived from plants |

| Phenylacetonitrile | Anticancer | Known for selective toxicity |

| Ricinine | Anti-inflammatory | Extracted from castor beans |

This table illustrates how this compound fits within a broader context of biologically active nitriles.

Case Studies and Research Findings

Recent studies highlight the potential of this compound and related compounds:

- A study on dipeptide nitriles demonstrated their effectiveness as inhibitors of human cathepsin B, revealing IC50 values that indicate strong binding affinity . The findings suggest that structural modifications can lead to enhanced potency.

- Research on nitrile hydration by peptidic ligands has opened avenues for understanding how similar compounds may interact with biological systems, providing insights into their potential therapeutic uses .

Propriétés

IUPAC Name |

tert-butyl N-(1-cyano-2-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVKXQXWQJUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170726 | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115654-61-0 | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115654-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.